cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Overview
Description
Cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms in a ring structure. Cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Novel Synthesis Methods
- A novel method for synthesizing cis-2-fluorocyclopropane-1-carboxylic acid was developed from tert-butyl acrylate, involving the formation of cis-2-phenylsulfinylcyclopropanecarboxylate, fluorination, reductive desulfonylation, and hydrolysis (Toyota et al., 1996).
- A process for transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through electrophile-induced ring closure was demonstrated (D’hooghe et al., 2006).
Catalytic Reactions
- Iridium-catalyzed three-component coupling reactions of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate to aziridine derivatives were achieved under mild conditions (Kubo et al., 2000).
Synthesis of Aziridine Derivatives
- Syntheses of cis-3-alkylaziridine-2-carboxylates, including cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates, were achieved from α-aminonitrile and alkyldiazoacetate in the presence of a Lewis acid (Lee et al., 2001).
- A novel potential building block for amino alcohols and polyamines, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, was synthesized (Jähnisch, 1997).
Application in Protease Inhibition
- A series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates were synthesized as pseudo-irreversible inhibitors of Candida albicans secreted aspartic acid protease, showing potential in pharmaceutical applications (Büchold et al., 2011).
Synthesis and Ring Openings of Aziridines
- The synthesis and highly selective ring-opening reactions of N-unfunctionalised aziridines were shown to be versatile synthetic building blocks (Armstrong & Ferguson, 2012).
Regioselective Ring-Opening Reactions
- A protocol for regioselective C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles was developed, highlighting the versatility of aziridine compounds in chemical synthesis (Hajra et al., 2019).
properties
IUPAC Name |
tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVYJZLYYGOO-GHMZBOCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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